molecular formula C20H21ClN2O3 B2989712 N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide CAS No. 899755-55-6

N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide

Cat. No. B2989712
CAS RN: 899755-55-6
M. Wt: 372.85
InChI Key: DTOIUMYTLNPKJS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as an analgesic drug. It is a member of a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to be effective in treating pain.

Scientific Research Applications

Molecular Interaction and Receptor Binding

N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide, through its structural analogues, has been studied extensively for its interaction with the CB1 cannabinoid receptor. For instance, a molecular interaction study of a structurally related antagonist showed significant insights into its conformational behavior and interaction with the CB1 receptor, highlighting the compound's steric binding interaction and potential antagonist activity based on its unique spatial orientation (Shim et al., 2002).

Antimicrobial Activity

Research has also been conducted on the synthesis and evaluation of pyridine derivatives, including compounds structurally related to N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide, for their antimicrobial activity. Such studies reveal the potential for developing new antimicrobial agents based on modifications of the piperidine-1-carboxamide structure (Patel, Agravat, & Shaikh, 2011).

Development of Medical Imaging Tracers

The compound's analogues have been synthesized for their potential as radiotracers in medical imaging, particularly in positron emission tomography (PET) studies to investigate CB1 cannabinoid receptors in the brain. This demonstrates the compound's application in developing tools for neuroimaging and studying neurological conditions (Tobiishi et al., 2007).

Synthesis and Chemical Analysis

Further research includes the synthesis and chemical analysis of novel pyrazole carboxamide derivatives containing a piperazine moiety. These studies are fundamental in expanding the chemical knowledge base around piperidine-1-carboxamide derivatives and exploring their potential applications in various fields of chemistry and pharmacology (Lv, Ding, & Zhao, 2013).

properties

IUPAC Name

N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-26-18-10-8-15(9-11-18)19(24)23(17-7-5-6-16(21)14-17)20(25)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOIUMYTLNPKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide

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